![molecular formula C5H11F B1204315 1-Fluoropentane CAS No. 592-50-7](/img/structure/B1204315.png)
1-Fluoropentane
Overview
Description
1-Fluoropentane, also known as Amyl fluoride, is a clear colorless liquid . It has the chemical formula C5H11F and a molecular weight of 90.13924 g/mol . It is used in the synthesis of halodecaboranes .
Molecular Structure Analysis
The 1-Fluoropentane molecule contains a total of 16 bonds. There are 5 non-H bonds and 2 rotatable bonds . The 2D chemical structure image of 1-Fluoropentane is also called skeletal formula, which is the standard notation for organic molecules .
Physical And Chemical Properties Analysis
1-Fluoropentane is a clear colorless liquid . It has a molecular weight of 90.14 . The physical and chemical properties of organic compounds like 1-Fluoropentane are determined by intermolecular forces .
Scientific Research Applications
Synthesis of Halodecaboranes
1-Fluoropentane: has been utilized in the synthesis of halodecaboranes, specifically 6-F-B10H13 and 6-Cl-B10H13 . These compounds are of interest due to their potential applications in medical imaging, cancer therapy, and as building blocks for more complex chemical structures .
Gas Chromatography
In analytical chemistry, 1-Fluoropentane can be used as a solvent in gas chromatography. Its properties have been studied to understand interactions with other substances, which is crucial for the separation and analysis of complex mixtures .
Study of Dual Luminescence
The compound has exhibited dual luminescence when combined with 4-N,N-dimethylaminobenzonitrile . This phenomenon is significant for research in photophysics and the development of new luminescent materials .
Safety and Handling Research
Given its classification as a flammable liquid with potential health hazards, research into the safe handling, storage, and disposal of 1-Fluoropentane is crucial. This includes understanding its environmental impact and developing protocols for mitigating risks .
Safety and Hazards
Mechanism of Action
Target of Action
It is primarily used in industrial applications and scientific research .
Pharmacokinetics
The pharmacokinetics of 1-Fluoropentane have not been extensively studied. As a small, lipophilic molecule, it is likely to be rapidly absorbed and distributed throughout the body following exposure. Its elimination would primarily occur via exhalation, given its volatile nature .
properties
IUPAC Name |
1-fluoropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPRBXUJOQLYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060463 | |
Record name | Pentane, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoropentane | |
CAS RN |
592-50-7 | |
Record name | 1-Fluoropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoropentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-FLUOROPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB0HUH34H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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